molecular formula C18H18FN5OS B12130385 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12130385
M. Wt: 371.4 g/mol
InChI Key: QGBAIJQDSUQLKW-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression . This inhibition leads to changes in cellular processes and can result in therapeutic effects.

Comparison with Similar Compounds

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-2-12-3-9-15(10-4-12)21-16(25)11-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

QGBAIJQDSUQLKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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